molecular formula C7H2F7N B7970318 2,6-Difluoro-3-pentafluoroethyl-pyridine CAS No. 1204234-54-7

2,6-Difluoro-3-pentafluoroethyl-pyridine

Cat. No.: B7970318
CAS No.: 1204234-54-7
M. Wt: 233.09 g/mol
InChI Key: UAHBBQCGKWLYOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Difluoro-3-pentafluoroethyl-pyridine is a fluorinated pyridine derivative with the molecular formula C7H2F7N. This compound is characterized by the presence of two fluorine atoms at the 2 and 6 positions of the pyridine ring and a pentafluoroethyl group at the 3 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-3-pentafluoroethyl-pyridine can be achieved through several methods. One common approach involves the fluorination of pyridine derivatives. For instance, the fluorination of pyridine using a complex of aluminum fluoride and copper fluoride at high temperatures (450–500°C) can yield a mixture of fluorinated pyridines, including 2,6-difluoropyridine . Another method involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine, which can then be further fluorinated .

Industrial Production Methods

Industrial production of this compound typically involves large-scale fluorination processes using specialized equipment to handle the high temperatures and reactive fluorinating agents. The choice of fluorinating agents and reaction conditions is crucial to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-3-pentafluoroethyl-pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used

Scientific Research Applications

2,6-Difluoro-3-pentafluoroethyl-pyridine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,6-Difluoro-3-pentafluoroethyl-pyridine involves its interaction with specific molecular targets and pathways. The fluorine atoms and pentafluoroethyl group contribute to its unique reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological pathways and lead to specific biological effects, although detailed studies are required to elucidate the exact mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Difluoro-3-pentafluoroethyl-pyridine is unique due to the presence of both difluoro and pentafluoroethyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2,6-difluoro-3-(1,1,2,2,2-pentafluoroethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F7N/c8-4-2-1-3(5(9)15-4)6(10,11)7(12,13)14/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAHBBQCGKWLYOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C(C(F)(F)F)(F)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F7N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501224973
Record name 2,6-Difluoro-3-(1,1,2,2,2-pentafluoroethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501224973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204234-54-7
Record name 2,6-Difluoro-3-(1,1,2,2,2-pentafluoroethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204234-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Difluoro-3-(1,1,2,2,2-pentafluoroethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501224973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.